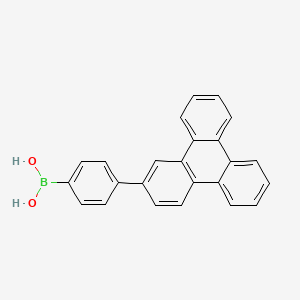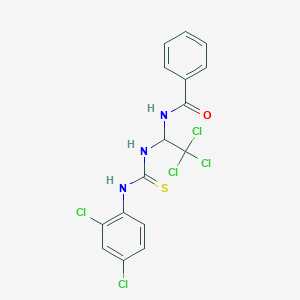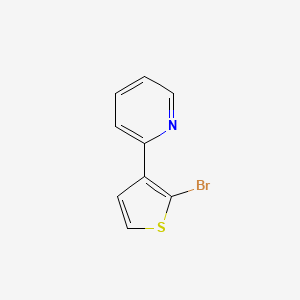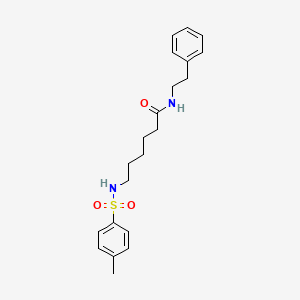
(4-(Triphenylen-2-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Triphenylen-2-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group this compound is particularly notable for its unique structure, which includes a triphenylene moiety attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Triphenylen-2-yl)phenyl)boronic acid typically involves the following steps:
Bromination of Triphenylene: Triphenylene is brominated to form 2-bromotriphenylene.
Suzuki Coupling Reaction: The 2-bromotriphenylene is then subjected to a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran under reflux conditions.
Hydrolysis: The resulting product is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions: (4-(Triphenylen-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert it into boronic alcohols or other reduced forms.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in Suzuki coupling reactions.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Boronic alcohols.
Substitution: Biaryl compounds formed through Suzuki coupling.
科学的研究の応用
(4-(Triphenylen-2-yl)phenyl)boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a probe in biological assays and as a ligand in the study of enzyme inhibition.
Industry: It is utilized in the production of high-performance materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of (4-(Triphenylen-2-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The triphenylene group enhances the compound’s stability and facilitates its incorporation into larger molecular frameworks.
類似化合物との比較
Phenylboronic acid: Lacks the triphenylene moiety, making it less complex and less versatile in applications.
(4-(Naphthalen-2-yl)phenyl)boronic acid: Similar structure but with a naphthalene group instead of triphenylene, resulting in different electronic properties.
(4-(Anthracen-2-yl)phenyl)boronic acid: Contains an anthracene moiety, which affects its reactivity and applications.
Uniqueness: (4-(Triphenylen-2-yl)phenyl)boronic acid is unique due to the presence of the triphenylene group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high stability and specific molecular interactions.
特性
分子式 |
C24H17BO2 |
|---|---|
分子量 |
348.2 g/mol |
IUPAC名 |
(4-triphenylen-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C24H17BO2/c26-25(27)18-12-9-16(10-13-18)17-11-14-23-21-7-2-1-5-19(21)20-6-3-4-8-22(20)24(23)15-17/h1-15,26-27H |
InChIキー |
YPQXILCAWCYGHJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C5=CC=CC=C53)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile](/img/structure/B11713276.png)
![(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11713279.png)


![N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)](/img/structure/B11713293.png)


![N-[(E)-[(2-Methoxyphenyl)methylidene]amino]guanidine](/img/structure/B11713310.png)
![N-{(1Z)-1-(4-methoxyphenyl)-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B11713311.png)


![3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713320.png)


